molecular formula C9H15N3O2 B13549953 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

Cat. No.: B13549953
M. Wt: 197.23 g/mol
InChI Key: MHTHAWKRJFYICD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the imidazole ring.

Scientific Research Applications

2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different properties and applications compared to its analogs.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-3-(2-propylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-2-3-8-11-4-5-12(8)6-7(10)9(13)14/h4-5,7H,2-3,6,10H2,1H3,(H,13,14)

InChI Key

MHTHAWKRJFYICD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CC(C(=O)O)N

Origin of Product

United States

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